2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cyclohepta[b]thiophene core substituted with a 2,4-dimethoxybenzamido group at position 2 and a carboxamide at position 2. The cycloheptane ring provides conformational flexibility, while the dimethoxybenzamido moiety contributes electronic and steric effects critical for biological interactions.
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-11-8-9-12(14(10-11)25-2)18(23)21-19-16(17(20)22)13-6-4-3-5-7-15(13)26-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIJOUYIHXDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several key reactions, including condensation, cyclization, and substitution reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are commonly used methods for preparing thiophene derivatives . These reactions often involve the use of sulfur reagents, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene ring structure .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur reagents, α-methylene carbonyl compounds, and α-cyano esters. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, gene expression, and immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The table below compares key structural features, biological activities, and physicochemical properties of analogous compounds:
Key Observations:
- Substituent Effects: Methoxy Groups: The position of methoxy substituents (2,4 vs. For example, compound 31 (3,4-dimethoxy) targets HIV-1 RNase H, while compound 43 (2-methoxy) is active against influenza polymerase . Halogenated Aryl Groups: Fluorophenyl (compound 43) and chlorophenyl () substituents enhance lipophilicity (logP >6), which may improve membrane permeability but reduce aqueous solubility.
Ring Size Variations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Methoxy groups (logP ~3–4) reduce lipophilicity compared to alkyl/halogenated substituents (logP >6) .
- Hydrogen Bonding : Pyridinyl (compound 31) and carboxamide groups enhance hydrogen bonding, critical for target engagement .
Biological Activity
2-(2,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 477494-05-6) is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The compound features a cycloheptathiophene core with a 2,4-dimethoxybenzamide substituent. Its molecular formula is , and it has a molecular weight of approximately 366.45 g/mol. The structure supports various interactions with biological macromolecules, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to induce G2/M phase accumulation in A549 lung cancer cells, suggesting a mechanism involving disruption of normal cell cycle progression. Furthermore, activation of caspases (3, 8, and 9) indicates the induction of apoptosis through intrinsic pathways.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiophene derivatives against multiple cancer cell lines. Compound 17 (which shares structural similarities with our compound) demonstrated significant growth inhibition with GI50 values in the submicromolar range across different cell lines including OVACAR-4 and T47D. Specifically, it exhibited GI50 values of 2.01 µM and 0.362 µM respectively, indicating potent activity compared to standard treatments like nocodazole .
| Cell Line | GI50 (µM) | Comparison (Nocodazole) |
|---|---|---|
| OVACAR-4 | 2.01 | 22.28 |
| OVACAR-5 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
Cytotoxicity
The cytotoxicity profile of the compound was assessed using various human cancer cell lines such as MCF-7 and HepG2. Results indicated minimal cytotoxicity at effective concentrations for antiproliferative activity, highlighting a favorable therapeutic index for further development .
Case Studies
- Mechanistic Insights : In vitro studies revealed that treatment with the compound led to significant apoptosis in A549 cells as evidenced by annexin V staining and flow cytometry analysis.
- In Vivo Efficacy : In murine models (CT26), administration of the compound resulted in reduced tumor growth compared to untreated controls, supporting its potential as an effective anticancer agent .
- Combination Therapy : In another study involving HepG2 cells, pretreatment with a thiophene derivative sensitized cells to sorafenib-induced cytotoxicity, reducing the IC50 from 3.9 µM to 0.5 µM .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. Aromatic protons in the 2,4-dimethoxybenzamido group appear as distinct singlets (δ 6.4–7.2 ppm), while cycloheptane protons show multiplet patterns (δ 1.5–2.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 452.1599 for a related compound) .
- HPLC : Assesses purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Temperature control : Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of active esters) .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation reactions .
- Workup : Quench reactions with ice-water to precipitate products, improving isolation efficiency .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Structural comparisons : Evaluate substituent effects; for example, replacing 4-methoxy with ethylsulfonyl groups increases solubility and alters target affinity .
- Assay standardization : Use consistent cell lines (e.g., HepG-2 for anticancer assays) and normalize protocols for MIC (Minimum Inhibitory Concentration) testing in antimicrobial studies .
- Meta-analysis : Cross-reference data from analogs (e.g., cyclohepta[b]thiophene derivatives with nitro or fluoro substituents) to identify trends .
What in vitro assays are recommended for preliminary biological evaluation?
Q. Basic
- Anticancer activity : MTT assays against HepG-2 (liver) and MCF-7 (breast) cancer cells, with IC50 calculations .
- Antimicrobial testing : Broth microdilution against S. aureus and E. coli, reporting MIC values in µg/mL .
- Enzyme inhibition : Fluorescence-based assays for targets like HIV-1 ribonuclease H or kinases .
What computational strategies predict target interactions and pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- ADMET prediction : SwissADME or pkCSM tools evaluate logP, solubility, and CYP450 interactions .
How can ambiguities in spectral data (e.g., overlapping NMR signals) be resolved?
Q. Advanced
- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to assign crowded regions (e.g., cycloheptane CH2 groups) .
- X-ray crystallography : Resolve absolute configuration; heavy atoms (S, O) provide strong diffraction patterns .
- Isotopic labeling : Introduce 13C at the carbonyl group to simplify COSY analysis .
What are the critical intermediates, and how do they influence downstream reactivity?
Q. Basic
- Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate : Reactivity at the amino group enables diverse functionalization (e.g., acylation, sulfonylation) .
- Active esters : N-hydroxysuccinimide (NHS) esters improve coupling efficiency in carboxamide formation .
How can structural modifications enhance pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to improve metabolic stability .
- Prodrug strategies : Introduce ester moieties (e.g., ethyl → tert-butyl) to enhance oral bioavailability .
- Solubility enhancement : Incorporate PEGylated side chains or sulfonate groups .
What protocols ensure reproducibility in multi-step synthesis?
Q. Advanced
- Stoichiometric precision : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .
- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time tracking .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
